molecular formula C19H19N3O5 B2615177 N-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)-2-(4-nitrophenyl)acetamide CAS No. 896278-90-3

N-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)-2-(4-nitrophenyl)acetamide

Cat. No.: B2615177
CAS No.: 896278-90-3
M. Wt: 369.377
InChI Key: JLTHRJFULNRSRN-UHFFFAOYSA-N
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Description

N-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)-2-(4-nitrophenyl)acetamide is a complex organic compound that belongs to the class of acetamides This compound is characterized by the presence of a pyrrolidinone ring, a methoxyphenyl group, and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)-2-(4-nitrophenyl)acetamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrrolidinone ring, followed by the introduction of the methoxyphenyl and nitrophenyl groups through nucleophilic substitution reactions. The reaction conditions often involve the use of organic solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon or sodium hydride to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)-2-(4-nitrophenyl)acetamide undergoes various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The acetamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of N-(1-(4-hydroxyphenyl)-5-oxopyrrolidin-3-yl)-2-(4-nitrophenyl)acetamide.

    Reduction: Formation of N-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)-2-(4-aminophenyl)acetamide.

    Substitution: Formation of various substituted acetamides depending on the nucleophile used.

Scientific Research Applications

N-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)-2-(4-nitrophenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)-2-(4-nitrophenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)-2-(4-aminophenyl)acetamide: Similar structure but with an amino group instead of a nitro group.

    N-(1-(4-hydroxyphenyl)-5-oxopyrrolidin-3-yl)-2-(4-nitrophenyl)acetamide: Similar structure but with a hydroxyl group instead of a methoxy group.

Uniqueness

N-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)-2-(4-nitrophenyl)acetamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both methoxy and nitro groups allows for diverse chemical modifications and applications in various fields.

Properties

IUPAC Name

N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-2-(4-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O5/c1-27-17-8-6-15(7-9-17)21-12-14(11-19(21)24)20-18(23)10-13-2-4-16(5-3-13)22(25)26/h2-9,14H,10-12H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLTHRJFULNRSRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)CC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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